N-α-Methyl-DL-alanine

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S1890038
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M.F
M. Wt
103.1
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N-α-Methyl-DL-alanine

Product Name

N-α-Methyl-DL-alanine

Molecular Weight

103.1

N-α-Methyl-DL-alanine is an organic compound with the molecular formula C4H9NO2\text{C}_4\text{H}_9\text{NO}_2. It is a methyl-substituted derivative of DL-alanine, characterized as a colorless crystalline solid. This compound exhibits good solubility in water, approximately 50 g/100 mL, and is known to be acidic, allowing it to react with bases to form salts. N-α-Methyl-DL-alanine plays a significant role in various biochemical processes due to its structural similarity to natural amino acids.

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  • Biology: The compound is utilized in studies related to amino acid metabolism and transport mechanisms.
  • Medicine: It is employed in developing peptide and protein analogues for drug design and antibiotic development.
  • Industry: N-α-Methyl-DL-alanine finds use in producing pharmaceuticals and biochemical research tools .
  • N-α-Methyl-DL-alanine is known to interact with various biological targets, particularly amino acid transport mechanisms. It may influence the uptake and distribution of other amino acids within the body. The compound has been implicated in several biochemical pathways, including those related to glutamine metabolism. Its pharmacokinetic properties suggest that it could enhance the stability and efficacy of peptide drugs due to conformational changes induced by methylation .

    The synthesis of N-α-Methyl-DL-alanine can be achieved through various methods:

    • Methylation of Alanine: This method involves the introduction of a methyl group at the amino position of alanine using methylating agents under controlled conditions.
    • Biocatalytic Approaches: A recent development includes a one-step fermentative process utilizing engineered strains of Corynebacterium glutamicum, which convert sugars and methylamine into N-α-Methyl-DL-alanine with high efficiency .
    • Chemical Synthesis: Traditional chemical methods include reductive amination of pyruvate in the presence of methylamine .

    Research indicates that N-α-Methyl-DL-alanine may interact with amino acid transport systems, potentially affecting how other amino acids are absorbed and utilized within biological systems. Its role in enhancing the pharmacokinetic properties of peptide drugs highlights its importance in medicinal chemistry . Studies have shown that N-methylated amino acids can improve drug stability and absorption due to their unique structural properties.

    N-α-Methyl-DL-alanine shares structural similarities with several other compounds. Here are some notable comparisons:

    Compound NameStructure SimilarityUnique Properties
    L-AlanineBasic structureNon-essential amino acid involved in protein synthesis
    D-AlanineBasic structureOptical isomer differing in chirality
    N-Methyl-L-alanineMethylation at nitrogenEnhanced lipophilicity and pharmacokinetics
    N,N-DimethylglycineMethylation at nitrogenUsed as a methyl donor in bio

    Molecular Formula and Weight

    N-α-Methyl-DL-alanine possesses the molecular formula C₄H₉NO₂ [1] [2] [3]. The compound exhibits a molecular weight of 103.12 g/mol, as determined through multiple analytical sources [1] [2] [3]. This molecular weight corresponds to the addition of a methyl group (CH₃) to the amino nitrogen of alanine, resulting in an increase of 14.01 g/mol compared to the parent amino acid [1]. The compound's Chemical Abstracts Service (CAS) number is 600-21-5, which serves as its unique identifier in chemical databases [1] [2] [3].

    PropertyValueReference
    Molecular FormulaC₄H₉NO₂ [1] [2] [3]
    Molecular Weight103.12 g/mol [1] [2] [3]
    CAS Number600-21-5 [1] [2] [3]
    Monoisotopic Mass103.063329 Da [2]

    Physical State and Appearance

    N-α-Methyl-DL-alanine manifests as a white to off-white crystalline powder under standard conditions [4] [5]. The compound presents as an odorless solid material with characteristic crystalline morphology [5]. Research indicates that the substance maintains its solid state at room temperature and exhibits typical amino acid derivative crystalline properties [4] [5]. The material demonstrates hygroscopic behavior in humid environments, indicating its tendency to absorb moisture from the atmosphere [5].

    Solubility Properties

    Aqueous Solubility

    N-α-Methyl-DL-alanine demonstrates significant solubility in water, with reported values indicating approximately 50 g/100 mL at standard conditions . The compound's aqueous solubility is attributed to the presence of both carboxylic acid and methylamino functional groups, which facilitate hydrogen bonding interactions with water molecules [7]. This substantial water solubility classifies the compound as highly water-soluble, making it suitable for various aqueous applications [7] [8].

    Organic Solvent Compatibility

    The compound exhibits partial solubility in polar organic solvents [5]. Research on related amino acid derivatives indicates that N-methylated amino acids generally show enhanced solubility in organic solvents compared to their non-methylated counterparts [9]. The compound demonstrates compatibility with dimethylformamide and dimethyl sulfoxide, typical solvents for amino acid derivative applications [9]. However, solubility in non-polar organic solvents remains limited due to the compound's zwitterionic nature [5].

    Melting and Boiling Points

    N-α-Methyl-DL-alanine exhibits a melting point greater than 300°C with decomposition occurring during the melting process [5]. The compound's high melting point is characteristic of amino acid derivatives, reflecting strong intermolecular hydrogen bonding and ionic interactions [5]. The predicted boiling point is approximately 190.1°C at 760 mmHg, though the compound typically decomposes before reaching this temperature [10] [11]. These thermal properties indicate the compound's stability under normal handling conditions but suggest thermal decomposition at elevated temperatures [10] [11].

    Thermal PropertyValueReference
    Melting Point>300°C (with decomposition) [5]
    Boiling Point (predicted)190.1°C at 760 mmHg [10] [11]
    Flash Point68.8°C [11]

    Density and Specific Gravity

    The density of N-α-Methyl-DL-alanine is reported as approximately 1.048 g/cm³ at standard conditions [10] [11]. This value represents a slight increase compared to the parent amino acid alanine, reflecting the additional methyl group's contribution to the molecular mass [10] [11]. The compound's specific gravity, calculated relative to water, is therefore 1.048, indicating it is denser than water [10] [11]. These density measurements are consistent with typical values observed for N-methylated amino acid derivatives [10] [11].

    Spectroscopic Characteristics

    Nuclear Magnetic Resonance Spectroscopy

    Nuclear Magnetic Resonance spectroscopy of N-α-Methyl-DL-alanine reveals characteristic signals corresponding to the compound's structural features [12]. The methyl group attached to the amino nitrogen typically appears as a singlet in the ¹H Nuclear Magnetic Resonance spectrum around 2.3-2.5 ppm [12]. The α-hydrogen appears as a quartet due to coupling with the methyl substituent on the same carbon [12]. Carbon-13 Nuclear Magnetic Resonance spectroscopy shows distinct signals for the carboxyl carbon, α-carbon, methyl carbon attached to nitrogen, and the methyl carbon attached to the α-carbon [12].

    Infrared Spectroscopy

    Infrared spectroscopy of N-α-Methyl-DL-alanine demonstrates characteristic absorption bands that reflect its functional groups [13] [14]. The carboxyl group exhibits a strong absorption band around 1635 cm⁻¹ corresponding to C=O stretching vibration [14]. The methylamino group shows absorption bands around 2604 cm⁻¹ for N-H asymmetric stretching vibration [14]. Additional characteristic peaks appear at 1414 cm⁻¹ for C-H stretching vibration and 3439 cm⁻¹ for O-H stretching [14]. These spectroscopic features provide definitive identification of the compound's functional groups [13] [14].

    Ultraviolet-Visible Spectroscopy

    Ultraviolet-Visible spectroscopy of N-α-Methyl-DL-alanine shows optical transparency above 300 nm, with the absorption edge occurring below this wavelength [15] [14]. The compound demonstrates optical transparency greater than 90% in the visible region, making it suitable for optical applications [15] [14]. The ultraviolet absorption characteristics are primarily attributed to electronic transitions within the carboxyl and amino functional groups [15]. These spectroscopic properties are consistent with other amino acid derivatives and confirm the compound's electronic structure [15] [14].

    Mass Spectrometry

    Mass spectrometry analysis of N-α-Methyl-DL-alanine reveals characteristic fragmentation patterns useful for structural identification [16] [17] [18]. The molecular ion peak appears at m/z 103, corresponding to the protonated molecular ion [16] [17]. Characteristic fragmentation includes the loss of water and carbon monoxide to form immonium ions [19]. A significant fragment ion appears at m/z 42, corresponding to [HC≡N-CH₃]⁺ [17]. Additional fragmentation patterns include loss of the methylamino group and various rearrangement products [17] [18] [19].

    Mass Spectrometry Fragmentm/z ValueAssignment
    Molecular Ion103[M+H]⁺
    Base Fragment42[HC≡N-CH₃]⁺
    Immonium Ion85[M+H-H₂O]⁺

    Acid-Base Properties

    pKa Values

    The acid-base properties of N-α-Methyl-DL-alanine are characterized by two primary ionizable groups: the carboxyl group and the methylamino group [10] [20]. The carboxyl group exhibits a pKa value of approximately 2.32, consistent with typical amino acid carboxyl groups [10] [20]. The methylamino group demonstrates altered basicity compared to the parent amino acid, with N-methylation generally reducing the pKa of the amino group [21] [22]. Research indicates that N-methylation of amino acids typically decreases the basicity of the nitrogen atom, resulting in lower pKa values for the methylamino group compared to the parent amino acid [21] [22].

    Ionizable GrouppKa ValueReference
    Carboxyl Group~2.32 [10]
    Methylamino Group~9.5 (estimated) [21] [22]

    Two-Dimensional Structure

    N-α-Methyl-DL-alanine possesses the molecular formula C₄H₉NO₂ with a molecular weight of 103.12 g/mol [1] [2] [3]. The two-dimensional structure features a central alpha carbon atom bonded to four distinct groups: a carboxyl group (-COOH), a methylamino group (-NHCH₃), a hydrogen atom, and a methyl side chain (-CH₃) [1] [2]. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(methylamino)propanoic acid [1] [2] [3].

    The key structural modification from alanine is the presence of a methyl group attached to the amino nitrogen, transforming the primary amino group (-NH₂) into a secondary amino group (-NHCH₃) [1] [4]. This N-methylation fundamentally alters the electronic and steric properties of the molecule while maintaining the basic amino acid backbone structure [5].

    The compound exists as a zwitterionic species under physiological conditions, with the amino group protonated and the carboxyl group deprotonated [6]. The two-dimensional representation shows the planar arrangement of the backbone atoms with the methyl substituents projecting above and below this plane [2].

    Three-Dimensional Conformations

    Computational studies using density functional theory have revealed that N-methyl-L-alanine adopts highly constrained three-dimensional conformations compared to unmodified alanine [7] [8]. The most stable conformation exhibits dihedral angles of φ = -130° and ψ = 73° for the L-isomer, representing a significant restriction in conformational space [9].

    X-ray crystallographic analysis of N-methyl-L-alanine derivatives has confirmed these computational predictions, with solved structures showing dihedral angles of φ = -134.6° and ψ = 77.7°, closely matching the theoretical values [9]. The three-dimensional structure demonstrates that the N-methyl group creates a pseudo-1,3-allylic strain that locks the molecule into a preferred conformation [9].

    Molecular dynamics simulations indicate that N-methylation reduces the conformational flexibility by approximately 60% compared to native alanine [10]. The restricted rotation around the N-Cα bond is attributed to steric interactions between the N-methyl group and the backbone carbonyl oxygen [8] [11].

    Stereochemistry

    D and L Isomers

    N-α-Methyl-DL-alanine contains a chiral center at the alpha carbon, resulting in two enantiomers designated as D and L forms based on their absolute configuration [13]. The L-isomer (CAS: 3913-67-5) exhibits an (S)-configuration at the alpha carbon, while the D-isomer maintains an (R)-configuration [13] [14].

    The L-isomer displays a specific optical rotation of +10.0 to +12.0° when measured at c=10 in 6 molar hydrochloric acid [15]. Stereochemical analysis reveals that the D-isomer differs in chirality at the α-carbon, leading to distinct biological activities . Research demonstrates that N-Methyl-L-alanine inhibits proline transport with 65% inhibition at 3 millimolar concentration, while N-methyl-D-alanine exhibits weaker interactions due to stereochemical incompatibility with transport proteins .

    The stereochemical configuration significantly influences the compound's interaction with biological systems, particularly in enzyme recognition and membrane transport mechanisms . The L-form generally shows higher biological activity and better compatibility with naturally occurring enzymatic systems [16].

    Racemic Mixture Properties

    The racemic mixture of N-α-Methyl-DL-alanine (CAS: 600-21-5) contains equal proportions of both D and L enantiomers [1] . This DL-form presents as a white crystalline powder with a melting point ranging from 300-317°C [18] [19]. The racemic mixture exhibits no optical activity due to the equal and opposite rotational contributions of the individual enantiomers [20].

    Structurally, the racemic mixture features a methyl group attached to the amino group of alanine, resulting in enhanced steric hindrance compared to the parent amino acid . The compound demonstrates good water solubility at approximately 50 grams per 100 milliliters . Resolution of the racemic mixture can be achieved using chiral resolving agents such as (+)-2-butanol or (L)-2-chlorobutanoic acid [20].

    The racemic form finds extensive use in research applications due to its stability and availability, though biological studies often require separation into individual enantiomers for meaningful interpretation of results [16] [20].

    N-Methylation Effects on Conformation

    Steric Hindrance Factors

    N-methylation introduces significant steric hindrance that profoundly affects the conformational landscape of alanine [7] [8]. The methyl group attached to the nitrogen creates steric clashes with surrounding atoms, particularly with the carbonyl oxygen of the same residue and adjacent amino acid residues in peptide chains [8] [11].

    Microwave spectroscopic studies have demonstrated that the steric hindrance imposed by methyl groups on both sides of the molecule precludes relaxation from type III to type I conformers [7] [8]. This steric constraint explains the unique conformational landscape observed in N-methyl alanine compared to the parent amino acid [8].

    The steric effects are particularly pronounced in peptide synthesis, where N-methylated amino acids such as N-methyl alanine have proved challenging to incorporate due to the hindrance introduced by the methyl group [21]. The steric hindrance affects both the α-carbon and the amide nitrogen, making coupling reactions difficult in conventional solid-phase peptide synthesis [21].

    Research on peptide conformations reveals that the steric interactions between the N-methyl group and the backbone atoms create van der Waals repulsions that destabilize certain conformational states while stabilizing others [22]. The relative orientations of the N-methyl group, the alpha carbon substituents, and the carbonyl group are critical in dictating the stability of secondary structures [22].

    Electronic Effects of N-Methylation

    N-methylation significantly alters the electronic structure of alanine through several mechanisms [5]. Theoretical studies using density functional theory with B3LYP functional demonstrate that N-methylation leads to an increase in polarizability and dipole moment [5]. The highest occupied molecular orbital energy becomes less negative, indicating increased electron-donating capacity [5].

    The electronic effects manifest in altered hydrogen bonding patterns and amide bond characteristics [5] [23]. N-methylation decreases the energy barrier for cis/trans amide isomerization, making the molecule more conformationally dynamic around the amide bond [5]. Natural bond orbital analysis reveals that the natural atomic charges of nitrogen, carbon, and oxygen nuclei involved in amide bond formation become more positive or less negative after N-methylation [5].

    The methyl group increases lipophilicity while simultaneously improving water solubility through enhanced solvation [5]. This apparent contradiction arises from the dual nature of the N-methyl group, which increases hydrophobic surface area while also facilitating more favorable solvation interactions [5].

    Electronic effects also influence the compound's reactivity and interaction with biological targets [24]. The altered electronic distribution affects binding affinities to receptors and enzymes, often leading to modified pharmacological profiles compared to unmethylated analogs [24].

    Hydrogen Bonding Capabilities

    N-α-Methyl-DL-alanine exhibits modified hydrogen bonding capabilities compared to unmodified alanine due to the presence of the N-methyl group [8] [25]. The methylation reduces the number of hydrogen bond donors from two to one, as the N-methyl substitution eliminates one of the amino hydrogen atoms [25] [26].

    High-resolution microwave spectroscopy has identified four distinct conformers of N-methyl-L-alanine, each displaying different hydrogen bonding patterns [8] [11]. These conformers exhibit three types of hydrogen bond interactions: Type I (NH⋯O=C), Type II (OH⋯N), and Type III (N-H⋯O-H) [8] [11]. The observation of a Type III conformer is particularly significant, as it demonstrates how steric hindrance from methyl groups stabilizes otherwise unfavorable hydrogen bonding arrangements [8].

    The hydrogen bonding capacity is characterized by two hydrogen bond donors and three hydrogen bond acceptors [26]. The carbonyl oxygen serves as a hydrogen bond acceptor, while the hydroxyl group of the carboxylic acid and the remaining amino hydrogen function as donors [25]. This asymmetric hydrogen bonding pattern influences the compound's ability to form intermolecular associations and affects its behavior in biological systems [8].

    The altered hydrogen bonding profile significantly impacts secondary structure formation in peptides containing N-methyl alanine residues [23] [22]. The reduced hydrogen bonding capacity disrupts typical α-helical and β-sheet formations, leading to modified conformational preferences [23] [22].

    Comparison with Alanine Structure

    The structural differences between N-α-methyl-DL-alanine and alanine are centered on the N-methylation modification [27] [28]. Alanine possesses a primary amino group (-NH₂) that provides two hydrogen bond donors, while N-methyl alanine contains a secondary amino group (-NHCH₃) with only one hydrogen bond donor [25] [27].

    Both compounds share identical backbone frameworks consisting of an alpha carbon bonded to a carboxyl group, an amino group, and a methyl side chain [27] [28]. The critical distinction lies in the additional methyl group attached to the nitrogen atom in N-methyl alanine, which introduces steric bulk and electronic modifications [27].

    The methyl substitution fundamentally alters the compound's conformational behavior [7] [8]. While alanine exhibits high conformational flexibility and readily adopts various secondary structures, N-methyl alanine displays restricted conformational freedom due to steric constraints [10]. The smaller size of alanine enables it to fit into tighter spaces within protein structures, whereas the bulkier N-methyl derivative requires more accommodation [28].

    Comparative studies reveal that N-methylation increases proteolytic stability, membrane permeability, and lipophilicity while decreasing water solubility relative to the parent amino acid [29]. These modifications make N-methyl alanine valuable in pharmaceutical applications where enhanced bioavailability and stability are desired [29].

    Crystal Structure Analysis

    X-ray crystallographic studies of N-methyl alanine derivatives have provided detailed atomic-resolution insights into the molecular geometry and packing arrangements [30] [31] [32]. Single crystal diffraction analysis of acetyl-N-methyl-L-alanine derivatives reveals well-defined molecular conformations that closely match computational predictions [9].

    The crystal structure of acetyl-N-methyl-L-alanine with C-terminal tert-butyloxycarbonylpiperazine shows dihedral angles of φ = -134.6° and ψ = 77.7°, confirming the restricted conformational preferences predicted by density functional theory calculations [9]. These values fall within the narrow low-energy region identified in Ramachandran-type plots for N-methyl alanine [9].

    Crystallographic analysis of thio-substituted N-acetyl-N'-methylamide alanine derivatives demonstrates that both molecules adopt β-sheet conformations with similar hydrogen bonding patterns [30]. The crystal structures show one molecular surface forming two oxo hydrogen bonds while the other forms two thio hydrogen bonds [30].

    Advanced X-ray free electron laser crystallography has been employed to determine structures of N-methyl alanine oligomers, revealing nanoscale molecular shapes and conformational arrangements [9]. These studies demonstrate that N-methyl alanine residues maintain their preferred conformations even when incorporated into larger peptide structures [9].

    Dates

    Last modified: 07-21-2023

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